2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid
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Overview
Description
2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid is an organic compound that belongs to the class of acetic acid derivatives. Compounds in this class are often used in various chemical and pharmaceutical applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid typically involves the esterification of 2-(2,6-difluorophenyl)acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization or chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,6-difluorophenyl)acetic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitronium ions in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-(2,6-difluorophenyl)acetic acid and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetyloxy)-2-phenylacetic acid
- 2-(Acetyloxy)-2-(4-fluorophenyl)acetic acid
- 2-(Acetyloxy)-2-(2,4-difluorophenyl)acetic acid
Uniqueness
2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid is unique due to the presence of two fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-acetyloxy-2-(2,6-difluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-5(13)16-9(10(14)15)8-6(11)3-2-4-7(8)12/h2-4,9H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSJHKQABRHBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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